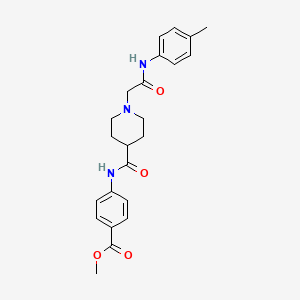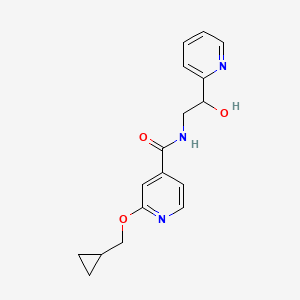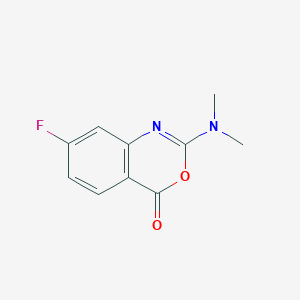
1-(4-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as MP1104, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Crystal Structure and Material Properties
Research on similar compounds, like metobromuron, a phenylurea herbicide, reveals insights into crystal structures that could influence material properties and applications in herbicide development. The study by Kang et al. (2015) on metobromuron demonstrates the importance of crystallographic analysis in understanding intermolecular interactions and the formation of molecular chains and networks, which are critical for the design of effective herbicidal agents Kang, G., Kim, J., Kwon, E., & Kim, T.H., 2015.
Drug Discovery and Biochemical Studies
Urea derivatives have been explored for their bioactivity, including as neuropeptide Y5 receptor antagonists. Fotsch et al. (2001) discuss the optimization of urea derivatives for in vitro potency, highlighting the role of structural modifications in enhancing drug efficacy Fotsch, C., Sonnenberg, J., Chen, N., Hale, C., Karbon, W., & Norman, M.H., 2001.
Anticancer and Enzyme Inhibition Activities
The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas for their enzyme inhibition and anticancer activities are reported by Mustafa, Perveen, and Khan (2014). This research indicates the potential of urea derivatives in developing therapeutic agents targeting specific enzymes and cancer cells Mustafa, S., Perveen, S., & Khan, A., 2014.
Rheology and Gelation Properties
The study on hydrogel formation by Lloyd and Steed (2011) illustrates the tunability of gel properties through the manipulation of urea derivatives, suggesting applications in material science where the rheological properties of gels are critical Lloyd, G., & Steed, J.W., 2011.
Corrosion Inhibition
Urea derivatives also find applications in corrosion inhibition, as demonstrated by Bahrami and Hosseini (2012), who investigated the efficiency of specific urea compounds in protecting mild steel in acidic environments. This highlights the relevance of such compounds in industrial applications, particularly in materials protection Bahrami, M., & Hosseini, S.M.A., 2012.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-15(8-10-17)21-19(24)20-12-14-11-18(23)22(13-14)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYREQPJMWEMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)
![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)


![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)


![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2767317.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2767318.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2767319.png)